molecular formula C18H12ClNO4S B11640559 (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11640559
M. Wt: 373.8 g/mol
InChI Key: DMTOBNOJJKLNPK-PXNMLYILSA-N
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Description

The compound (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic molecule featuring a thiazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of appropriate aldehydes and ketones with thiazolidine-2,4-dione derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazolidine derivatives.

Scientific Research Applications

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of metabolic disorders and inflammation.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: A class of compounds with similar core structures, used in the treatment of diabetes.

    Benzodioxole Derivatives: Compounds with similar benzodioxole moieties, known for their diverse biological activities.

    Chlorophenyl Derivatives: Molecules containing chlorophenyl groups, often explored for their pharmacological properties.

Uniqueness

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE: stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H12ClNO4S

Molecular Weight

373.8 g/mol

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H12ClNO4S/c19-13-4-1-11(2-5-13)9-20-17(21)16(25-18(20)22)8-12-3-6-14-15(7-12)24-10-23-14/h1-8H,9-10H2/b16-8-

InChI Key

DMTOBNOJJKLNPK-PXNMLYILSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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